2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide
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Description
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C16H15ClN6O2S and its molecular weight is 390.85. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Applications
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide and its derivatives have been studied for their potential antibacterial and antifungal properties. One study synthesized a series of derivatives and screened them for in-vitro antibacterial, antifungal, and anti-tuberculosis activity, highlighting the wide range of pharmaceutical activities associated with the 1,2,4-triazole ring system, including antimicrobial properties (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Anti-Inflammatory Applications
Research has also explored the anti-inflammatory properties of compounds similar to this compound. For instance, a study on the synthesis and antiexudative activity of pyrolin derivatives, including 2 - ((4-amino-5- (furan-2-yl)-1,2,4-triazol-4H-3-il)-sulfanil)-N-acetamides, found significant antiexudative properties in these compounds (Chalenko, Bezugly, Sirova, Chekman, & Demchenko, 2019).
Anticancer Applications
Another important application area is in cancer research. A study on the modification of a related compound, N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, revealed its potent anticancer effects. The study involved synthesizing derivatives and evaluating their antiproliferative activities against various human cancer cell lines (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O2S/c1-25-13-3-2-11(17)8-12(13)20-14(24)9-26-16-22-21-15(23(16)18)10-4-6-19-7-5-10/h2-8H,9,18H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBMEJKWHKXQAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.